REACTION_CXSMILES
|
[F:1][C:2]1[CH:13]=[CH:12][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10](=O)[C:4]=2[CH:3]=1.[BH3-]C#[N:16].[Na+]>C(O)(C)C>[F:1][C:2]1[CH:13]=[CH:12][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][CH:10]([NH2:16])[C:4]=2[CH:3]=1 |f:1.2|
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(CCCCC2=O)C=C1
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
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NH4OAc
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
FC1=CC2=C(CCCCC2N)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |